molecular formula C21H22FN3O3 B5417615 1-[3-(dimethylamino)propyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one

1-[3-(dimethylamino)propyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B5417615
M. Wt: 383.4 g/mol
InChI Key: BFXKCBCZXXGXTQ-HTXNQAPBSA-N
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Description

1-[3-(dimethylamino)propyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that includes a dimethylamino group, a fluorobenzoyl group, a hydroxy group, and a pyridinyl group

Properties

IUPAC Name

(4E)-1-[3-(dimethylamino)propyl]-4-[(4-fluorophenyl)-hydroxymethylidene]-5-pyridin-3-ylpyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O3/c1-24(2)11-4-12-25-18(15-5-3-10-23-13-15)17(20(27)21(25)28)19(26)14-6-8-16(22)9-7-14/h3,5-10,13,18,26H,4,11-12H2,1-2H3/b19-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFXKCBCZXXGXTQ-HTXNQAPBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C(C(=C(C2=CC=C(C=C2)F)O)C(=O)C1=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCCN1C(/C(=C(/C2=CC=C(C=C2)F)\O)/C(=O)C1=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(dimethylamino)propyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one typically involves multiple steps. One common route starts with the preparation of the intermediate compounds, such as 3-(dimethylamino)-1-propylamine and 4-fluorobenzoyl chloride. These intermediates are then reacted under controlled conditions to form the final product.

  • Step 1: Preparation of 3-(dimethylamino)-1-propylamine

      Reagents: Dimethylamine, 1,3-dibromopropane

      Conditions: Reflux in ethanol

      Reaction: Dimethylamine reacts with 1,3-dibromopropane to form 3-(dimethylamino)-1-propylamine.

  • Step 2: Preparation of 4-fluorobenzoyl chloride

      Reagents: 4-fluorobenzoic acid, thionyl chloride

      Conditions: Reflux

      Reaction: 4-fluorobenzoic acid reacts with thionyl chloride to form 4-fluorobenzoyl chloride.

  • Step 3: Formation of the final compound

      Reagents: 3-(dimethylamino)-1-propylamine, 4-fluorobenzoyl chloride, pyridine, and other necessary reagents

      Conditions: Controlled temperature and pH

      Reaction: The intermediates are reacted together to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-[3-(dimethylamino)propyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:

  • Oxidation: The hydroxy group can be oxidized to form a ketone.

      Reagents: Oxidizing agents such as potassium permanganate or chromium trioxide

      Conditions: Acidic or basic medium

      Products: Corresponding ketone derivative

  • Reduction: The carbonyl group can be reduced to form an alcohol.

      Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride

      Conditions: Anhydrous conditions

      Products: Corresponding alcohol derivative

  • Substitution: The fluorobenzoyl group can undergo nucleophilic substitution reactions.

      Reagents: Nucleophiles such as amines or thiols

      Conditions: Basic medium

      Products: Substituted derivatives

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Amines, thiols

    Conditions: Acidic, basic, anhydrous

Scientific Research Applications

1-[3-(dimethylamino)propyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs, particularly those targeting neurological disorders due to its potential interaction with neurotransmitter systems.

    Materials Science: It can be used in the development of new materials with specific electronic or optical properties.

    Biological Research: The compound can be used to study the effects of fluorinated compounds on biological systems.

    Industrial Applications: It can be used in the synthesis of other complex organic molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 1-[3-(dimethylamino)propyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group may interact with neurotransmitter receptors, while the fluorobenzoyl group may enhance the compound’s binding affinity and specificity. The hydroxy group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Similar Compounds

  • 1-[3-(dimethylamino)propyl]-4-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-5-carbonitrile
  • 4-(4-fluorobenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one

Uniqueness

1-[3-(dimethylamino)propyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the fluorobenzoyl group enhances its binding affinity, while the pyridinyl group provides additional sites for interaction with biological targets. This combination of features makes it a valuable compound for various applications in research and industry.

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